Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 31127-16-9
VCID: VC21321567
InChI: InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)15-14-7-9-4-5-10-11(6-9)18-8-17-10/h4-7H,8H2,1-3H3,(H,15,16)/b14-7+
SMILES: CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate

CAS No.: 31127-16-9

Cat. No.: VC21321567

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate - 31127-16-9

Specification

CAS No. 31127-16-9
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name tert-butyl N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamate
Standard InChI InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)15-14-7-9-4-5-10-11(6-9)18-8-17-10/h4-7H,8H2,1-3H3,(H,15,16)/b14-7+
Standard InChI Key OYTFTYXFAYZEJQ-VGOFMYFVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)OCO2
SMILES CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator